Gandotinib

Catalog No.
S548077
CAS No.
1229236-86-5
M.F
C23H25ClFN7O
M. Wt
469.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gandotinib

CAS Number

1229236-86-5

Product Name

Gandotinib

IUPAC Name

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C23H25ClFN7O

Molecular Weight

469.9 g/mol

InChI

InChI=1S/C23H25ClFN7O/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25/h3-4,9,11-12H,5-8,10,13H2,1-2H3,(H2,27,28,29,30)

InChI Key

SQSZANZGUXWJEA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

LY2784544; LY 2784544; LY-2784544; Gandotinib.

Canonical SMILES

CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F

The exact mass of the compound Gandotinib is 469.17931 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gandotinib (LY2784544) is an orally bioavailable, ATP-competitive small-molecule inhibitor of Janus kinase 2 (JAK2). It was specifically developed to target the gain-of-function JAK2V617F mutation, a key pathogenic driver in the majority of myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis. Its value in a research or drug development setting is defined by its potency and its selectivity profile against both the wild-type kinase and other members of the JAK family, which differentiates it from less selective, first-generation inhibitors.

In kinase research, compounds are not interchangeable based on their primary target alone. Closely related inhibitors like Gandotinib and the benchmark compound Ruxolitinib exhibit critical differences in their selectivity profiles across the JAK family. Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, whereas Gandotinib shows a clear preference for JAK2. This distinction is crucial, as simultaneous inhibition of JAK1 can introduce confounding variables related to the signaling of different cytokines. Furthermore, the degree of selectivity between the pathogenic mutant (JAK2V617F) and the wild-type enzyme directly impacts the therapeutic window and the ability to isolate disease-relevant mechanisms from normal physiological signaling, making the specific choice of inhibitor a critical determinant of experimental outcome and reproducibility.

Superior Selectivity for Pathogenic JAK2V617F Over Wild-Type JAK2

Gandotinib demonstrates a pronounced selectivity for the pathogenic JAK2V617F mutant over the wild-type (WT) enzyme in cell-based assays. It inhibited the proliferation of Ba/F3 cells expressing JAK2V617F with an IC50 of 55 nM, while its potency against IL-3-stimulated Ba/F3 cells expressing WT JAK2 was significantly lower, with an IC50 of 1309 nM. This represents a ~24-fold selectivity for the mutant-driven cellular proliferation.

Evidence DimensionCellular Proliferation Inhibition (IC50)
Target Compound Data55 nM (in JAK2V617F expressing cells)
Comparator Or BaselineWild-Type JAK2: 1309 nM (in IL-3 stimulated WT JAK2 expressing cells)
Quantified Difference~24-fold higher potency against the JAK2V617F mutant
ConditionsBa/F3 murine pro-B cell line proliferation assay.

This selectivity allows for targeted inhibition of the oncogenic driver in MPN models while minimizing effects on normal cells, providing a cleaner system for mechanistic studies.

Differentiated Kinase Selectivity Profile vs. Pan-JAK1/2 Inhibitors

Unlike the benchmark inhibitor Ruxolitinib, which potently inhibits both JAK1 (IC50 = 3.3 nM) and JAK2 (IC50 = 2.8 nM) with near-equal activity, Gandotinib displays clear selectivity for JAK2 within the JAK family. In cell-free assays, Gandotinib inhibits JAK2 with an IC50 of 3 nM, while being approximately 7-fold less potent against JAK1 (IC50 = 19.8 nM) and 16-fold less potent against JAK3 (IC50 = 48.0 nM). This provides a distinct pharmacological tool for deconvoluting JAK2-specific signaling pathways.

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataJAK2: 3 nM; JAK1: 19.8 nM; JAK3: 48.0 nM
Comparator Or BaselineRuxolitinib: JAK2: 2.8 nM; JAK1: 3.3 nM
Quantified DifferenceGandotinib is ~7x more selective for JAK2 over JAK1; Ruxolitinib has ~1:1 potency.
ConditionsCell-free biochemical kinase assays.

For experiments requiring the specific interrogation of JAK2 signaling, Gandotinib avoids the confounding effects of potent JAK1 co-inhibition inherent to Ruxolitinib.

Demonstrated In Vivo Efficacy and Target Engagement in MPN Models

Gandotinib is orally bioavailable and demonstrates potent in vivo activity. In a mouse ascitic tumor model using Ba/F3-JAK2V617F-GFP cells, oral administration of Gandotinib effectively inhibited STAT5 phosphorylation, a key downstream marker of JAK2 activity, with a Threshold Effective Dose 50 (TED50) of 12.7 mg/kg. Furthermore, it significantly reduced the tumor burden in this JAK2V617F-induced MPN model with a TED50 of 13.7 mg/kg (twice daily dosing), while showing no adverse effects on normal erythroid progenitors.

Evidence DimensionIn Vivo Efficacy (TED50)
Target Compound Data13.7 mg/kg (BID) for tumor burden reduction; 12.7 mg/kg for pSTAT5 inhibition.
Comparator Or BaselineN/A (Demonstrates standalone in vivo utility)
Quantified DifferenceN/A
ConditionsSCID mice with Ba/F3-JAK2V617F-GFP induced ascitic tumors.

This confirms the compound's suitability for preclinical in vivo studies, demonstrating it reaches the target and exerts a specific, quantifiable therapeutic effect in a disease-relevant model after oral dosing.

Selective Pharmacological Probing of JAK2-Mediated Pathways

For researchers aiming to isolate the specific downstream effects of JAK2 inhibition without the confounding bioactivity of potent JAK1 inhibition. Gandotinib's ~7-fold selectivity for JAK2 over JAK1 makes it a more precise tool than broad JAK1/2 inhibitors like Ruxolitinib for these studies.

In Vivo Efficacy Studies in JAK2V617F-Driven Disease Models

As a tool for preclinical animal studies investigating MPNs. Its proven oral bioavailability and demonstrated efficacy in reducing tumor burden and JAK2 signaling in mouse models provide a strong basis for its use in evaluating JAK2V617F as a therapeutic target.

Investigating Mechanisms of Selective JAK2V617F Inhibition

For cell-based studies focused on the biology of the JAK2V617F mutation. The compound's ~24-fold greater potency against mutant-driven cell proliferation versus wild-type allows for experiments that specifically target the oncogenic kinase activity while sparing normal physiological JAK2 function.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

469.1793143 Da

Monoisotopic Mass

469.1793143 Da

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ANC71R916O

Wikipedia

Gandotinib

Dates

Last modified: 08-15-2023
1: Rosenthal A, Mesa RA. Janus kinase inhibitors for the treatment of myeloproliferative neoplasms. Expert Opin Pharmacother. 2014 Jun;15(9):1265-76. doi: 10.1517/14656566.2014.913024. Epub 2014 Apr 25. PubMed PMID: 24766055.
2: Furqan M, Mukhi N, Lee B, Liu D. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application. Biomark Res. 2013 Jan 16;1(1):5. doi: 10.1186/2050-7771-1-5. PubMed PMID: 24252238; PubMed Central PMCID: PMC3776247.
3: Ma L, Clayton JR, Walgren RA, Zhao B, Evans RJ, Smith MC, Heinz-Taheny KM, Kreklau EL, Bloem L, Pitou C, Shen W, Strelow JM, Halstead C, Rempala ME, Parthasarathy S, Gillig JR, Heinz LJ, Pei H, Wang Y, Stancato LF, Dowless MS, Iversen PW, Burkholder TP. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F. Blood Cancer J. 2013 Apr 12;3:e109. doi: 10.1038/bcj.2013.6. PubMed PMID: 23584399; PubMed Central PMCID: PMC3641321.
4: Tam CS, Verstovsek S. Investigational Janus kinase inhibitors. Expert Opin Investig Drugs. 2013 Jun;22(6):687-99. doi: 10.1517/13543784.2013.774373. Epub 2013 Feb 23. Review. PubMed PMID: 23432430.
5: Treliński J, Robak T. JAK inhibitors: pharmacology and clinical activity in chronic myeloprolipherative neoplasms. Curr Med Chem. 2013;20(9):1147-61. PubMed PMID: 23317159.
6: Santos FP, Verstovsek S. JAK2 inhibitors for myelofibrosis: why are they effective in patients with and without JAK2V617F mutation? Anticancer Agents Med Chem. 2012 Nov;12(9):1098-109. Review. PubMed PMID: 22583424.
7: Passamonti F, Maffioli M, Caramazza D. New generation small-molecule inhibitors in myeloproliferative neoplasms. Curr Opin Hematol. 2012 Mar;19(2):117-23. doi: 10.1097/MOH.0b013e32834ff575. Review. PubMed PMID: 22227528.

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